molecular formula C17H13N3OS B12910101 2-(1,3-Benzothiazol-2-yl)-3-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 918891-50-6

2-(1,3-Benzothiazol-2-yl)-3-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12910101
CAS No.: 918891-50-6
M. Wt: 307.4 g/mol
InChI Key: ATIGGNYPHSRFCJ-UHFFFAOYSA-N
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Description

2-(Benzo[d]thiazol-2-yl)-3-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that features a unique fusion of benzothiazole and pyridopyrimidinone moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d]thiazol-2-yl)-3-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzothiazole with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of catalysts such as piperidine and solvents like ethanol .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d]thiazol-2-yl)-3-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .

Scientific Research Applications

2-(Benzo[d]thiazol-2-yl)-3-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzo[d]thiazol-2-yl)-3-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. It can bind to DNA and proteins, leading to the inhibition of key biological pathways. For instance, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzo[d]thiazol-2-yl)-3-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its fused heterocyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

CAS No.

918891-50-6

Molecular Formula

C17H13N3OS

Molecular Weight

307.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-3-ethylpyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C17H13N3OS/c1-2-11-15(16-18-12-7-3-4-8-13(12)22-16)19-14-9-5-6-10-20(14)17(11)21/h3-10H,2H2,1H3

InChI Key

ATIGGNYPHSRFCJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2C=CC=CN2C1=O)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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